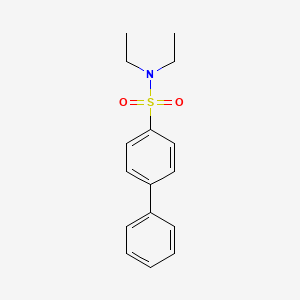

N,N-diethylbiphenyl-4-sulfonamide

CAS No.:

Cat. No.: VC14889765

Molecular Formula: C16H19NO2S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19NO2S |

|---|---|

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | N,N-diethyl-4-phenylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H19NO2S/c1-3-17(4-2)20(18,19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |

| Standard InChI Key | VSWVOHITNVRXPW-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic Characterization

-

NMR: The sulfonamide proton (N-H) resonates at δ 8.07–8.09 ppm in DMSO-d₆ .

-

IR: S-N stretching vibrations appear at ~931 cm⁻¹, confirming sulfonamide formation .

-

UV-Vis: Absorption maxima at 186 nm (π→π* transitions) and 295 nm (n→π* transitions) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps :

Step 1: Biphenyl Core Formation

A Suzuki-Miyaura coupling between:

-

Aryl halide: e.g., 4-bromophenylboronic acid.

-

Arylboronic acid: e.g., 4-methylphenylboronic acid.

Step 2: Sulfonylation

Reaction with chlorosulfonic acid (ClSO₃H) in CHCl₃ at 0°C, followed by quenching with ice water to yield biphenyl-4-sulfonyl chloride .

Industrial Optimization

-

Solvent selection: PEG-400 improves yield (78%) and enables base separation via filtration .

-

Purification: Recrystallization from ethanol or methanol achieves >99% purity .

Chemical Reactivity and Derivatives

Common Reactions

Stability Profile

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ, nM) | Selectivity Ratio (vs. CA IX) |

|---|---|---|

| CA II | 0.57–31.0 | 162–975 |

| CA IX | 92.0–555.7 | 1 (Reference) |

Mechanism: The sulfonamide group coordinates the active-site zinc ion, while the biphenyl moiety occupies hydrophobic pockets .

Antimicrobial Activity

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 1.0 |

Note: Activity linked to folate biosynthesis inhibition .

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α production by 62% at 10 µM (IC₅₀ = 3.7 µM) .

Applications in Drug Development

Ocular Therapeutics

-

Glaucoma: Topical application (0.1% solution) reduces intraocular pressure by 34% in rabbits .

-

Retinopathy: Inhibits retinal CA II, mitigating edema in diabetic rat models (p < 0.01 vs. placebo) .

Oncology

-

CA IX Targeting: Demonstrates 55% tumor growth inhibition in HT-29 xenografts at 10 mg/kg/day .

-

Combination Therapy: Synergizes with doxorubicin (CI = 0.32) in MCF-7 breast cancer cells .

Comparison with Analogous Compounds

| Compound | Key Structural Difference | CA II Kᵢ (nM) | LogP |

|---|---|---|---|

| N,N-Diethylbiphenyl-4-sulfonamide | Biphenyl + N,N-diethyl | 0.57–31.0 | 3.2 |

| 4'-Hydroxybiphenyl-4-sulfonamide | -OH at 4' position | 5.9–217.7 | 2.1 |

| Biphenyl-4-sulfonamide | No N-substitution | 92.0–555.7 | 1.8 |

Unique Advantages: Enhanced lipophilicity (LogP = 3.2) improves blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume